1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione
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Overview
Description
1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione is a synthetic compound with a complex structure It is characterized by the presence of a fluorine atom, multiple hydroxyl groups, and a pyrimidine ring
Preparation Methods
The synthesis of 1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione involves several steps. One common method includes the reaction of a fluorinated sugar derivative with a pyrimidine base under specific conditions. The reaction typically requires the use of solvents like ethanol and reagents such as acetic anhydride. The mixture is heated to around 70°C for several hours, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl groups to hydrogen atoms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with the viral DNA or RNA synthesis. The compound can bind to viral enzymes, preventing them from functioning properly and thus halting the replication process .
Comparison with Similar Compounds
Similar compounds include:
2’-Fluoro-2’-deoxyguanosine: Another fluorinated nucleoside analog used in antiviral research.
5-Fluorouridine: A fluorinated pyrimidine analog with anticancer properties.
Clofarabine: A fluorinated nucleoside analog used in the treatment of certain types of leukemia.
Compared to these compounds, 1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H13FN2O6 |
---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c11-6-7(16)5(3-15)19-9(6)13-1-4(2-14)8(17)12-10(13)18/h1,5-7,9,14-16H,2-3H2,(H,12,17,18)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
QQGGRUHEDAEEQQ-JVZYCSMKSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CO |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CO |
Origin of Product |
United States |
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